molecular formula C20H21N3O3S2 B2620119 N-(2,5-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-99-0

N-(2,5-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2620119
CAS RN: 922100-99-0
M. Wt: 415.53
InChI Key: SXARJXLAGXFEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, also known as DMPTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPTA is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors

A study explored various 6,5-heterocycles to improve the metabolic stability of PI3Kα and mTOR inhibitors. The modification aimed to reduce deacetylation, enhancing the pharmacokinetic properties of these inhibitors, which are crucial for cancer treatment and other diseases related to cell growth and metabolism (Stec et al., 2011).

Carbonic Anhydrase Inhibitors

Research into thiazolylsulfonamides has shown that these compounds, structurally related to pritelivir, act as potent inhibitors of human carbonic anhydrase isoforms. This activity suggests potential applications in treating conditions like glaucoma, epilepsy, and obesity, highlighting the versatility of sulfonamide compounds in therapeutic development (Carta et al., 2017).

Synthesis and Application in Organic Chemistry

The preparation of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation catalysis showcases the compound's role in synthesizing heterocyclic compounds with potential applications in material science and pharmacology (Yu et al., 2014).

Anticonvulsant Agents

Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. These findings suggest the therapeutic potential of such compounds in epilepsy treatment and the broader application of sulfonamide derivatives in neuromedical conditions (Farag et al., 2012).

Glutaminase Inhibitors

The development of BPTES analogs for glutaminase inhibition demonstrates the compound's utility in targeting metabolic pathways crucial for cancer cell proliferation. This research underlines the compound's significance in developing new cancer therapies (Shukla et al., 2012).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-8-17(9-6-13)28(25,26)23-20-21-16(12-27-20)11-19(24)22-18-10-14(2)4-7-15(18)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXARJXLAGXFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.